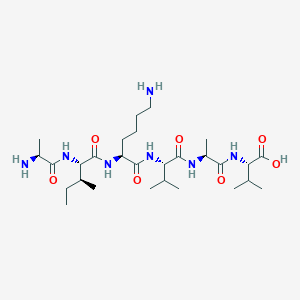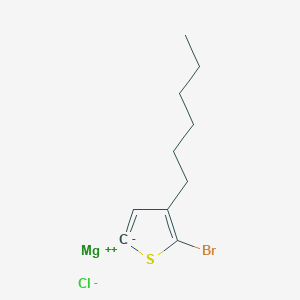
magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride is a complex organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to this compound, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride typically involves the reaction of 5-bromo-4-hexyl-2H-thiophene with magnesium in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
5-bromo-4-hexyl-2H-thiophene+Mg→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in anhydrous ether.
Substitution Reactions: Often uses alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Thiophenes: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Material Science: Involved in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Agricultural Chemistry: Employed in the development of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The thiophene ring can also participate in π-π interactions, enhancing the reactivity and selectivity of the compound in certain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;5-bromo-2-thiophen-2-ide;chloride
- Magnesium;5-chloro-4-hexyl-2H-thiophen-2-ide;chloride
- Magnesium;5-iodo-4-hexyl-2H-thiophen-2-ide;chloride
Uniqueness
Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride is unique due to the presence of the hexyl group, which imparts hydrophobic characteristics and can influence the solubility and reactivity of the compound. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
671775-27-2 |
|---|---|
Molekularformel |
C10H14BrClMgS |
Molekulargewicht |
305.95 g/mol |
IUPAC-Name |
magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride |
InChI |
InChI=1S/C10H14BrS.ClH.Mg/c1-2-3-4-5-6-9-7-8-12-10(9)11;;/h7H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HTLKUGXTXQMVDO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC1=C(S[C-]=C1)Br.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


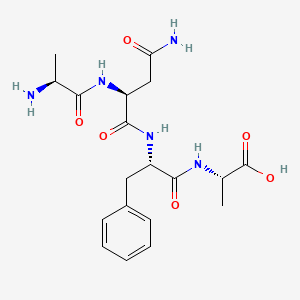
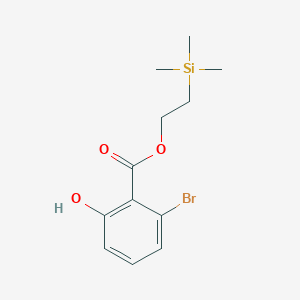
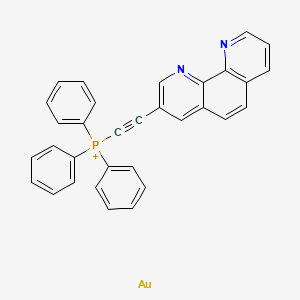

![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)

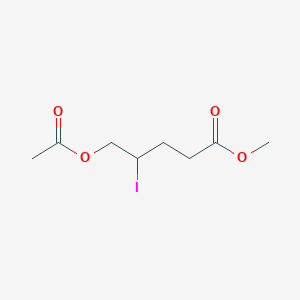
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine](/img/structure/B12540899.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
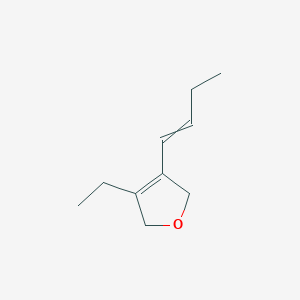
![Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-](/img/structure/B12540921.png)
